molecular formula C10H10BrNO B2576730 6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one CAS No. 1260774-29-5

6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

Cat. No.: B2576730
CAS No.: 1260774-29-5
M. Wt: 240.1
InChI Key: PQALDHKLTCQGDF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one typically involves the bromination of 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Scientific Research Applications

Biological Activity

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a heterocyclic compound notable for its potential biological activities. With the molecular formula C10H10BrNOC_{10}H_{10}BrNO and a molecular weight of 240.1 g/mol, this compound has garnered interest in medicinal chemistry due to its diverse pharmacological properties.

The compound features a bromine atom at the 6-position of the benzo[c]azepine structure, which enhances its reactivity and biological activity. The presence of nitrogen in the ring structure allows for interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.
  • HDAC Inhibition : It shows potential as a histone deacetylase (HDAC) inhibitor, which is significant in cancer therapy.
  • PARP Inhibition : Preliminary data suggest that it may also act as a poly(ADP-ribose) polymerase (PARP) inhibitor.

Anticancer Activity

In vitro studies have highlighted the compound's effectiveness against several cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
HeLa0.5
MDA-MB-2310.8
A5491.2
HT-292.0
MCF-72.5

HDAC Inhibition

The compound has been evaluated for its ability to inhibit HDAC activity, an important mechanism in cancer treatment. The results indicate moderate inhibition with residual activity between 40% to 75% at varying concentrations:

Compound Residual Activity (%) IC50 (µM) Reference
6-Bromo Compound604.0
Reference Compound100N/A

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Enzymes : The bromine atom and nitrogen in the azepine ring facilitate binding to target enzymes.
  • Modulation of Gene Expression : As an HDAC inhibitor, it alters histone acetylation patterns, impacting gene expression related to cell cycle regulation and apoptosis.

Case Studies

Recent studies have explored the anticancer potential of this compound in various settings:

  • Study on Lung Cancer Cells :
    • A study evaluated the effects of the compound on A549 lung cancer cells using flow cytometry and Western blot analysis.
    • Results indicated that treatment with the compound led to increased apoptosis and reduced levels of poly(ADP-ribose) (PAR), confirming its role as a PARP inhibitor.
  • Combination Therapy Studies :
    • Research has also investigated the effects of combining this compound with other chemotherapeutic agents.
    • Preliminary findings suggest enhanced cytotoxicity when used in conjunction with established anticancer drugs.

Properties

IUPAC Name

6-bromo-2,3,4,5-tetrahydro-2-benzazepin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-9-5-1-3-8-7(9)4-2-6-12-10(8)13/h1,3,5H,2,4,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQALDHKLTCQGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2Br)C(=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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